G3-C12 Tfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

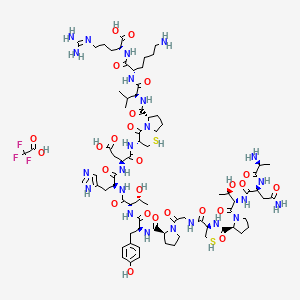

G3-C12 Tfa is a galectin-3 binding peptide with a dissociation constant (Kd) of 88 nM . It exhibits anticancer activity and is used primarily in scientific research . Galectin-3 is a member of the galectin family of β-galactoside-binding animal lectins, which are involved in various cellular functions, including cell-cell adhesion, cell-matrix interactions, and apoptosis .

Preparation Methods

G3-C12 Tfa is synthesized through custom peptide synthesis . The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Chemical Reactions Analysis

G3-C12 Tfa undergoes various chemical reactions, including binding to galectin-3 with high affinity . The peptide does not show affinity for other galectin family members or other lectins . Common reagents used in the synthesis and modification of this compound include coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt), as well as protecting groups like fluorenylmethyloxycarbonyl (Fmoc) . The major products formed from these reactions are the desired peptide sequences with high purity .

Scientific Research Applications

G3-C12 Tfa has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study galectin-3 interactions and to develop galectin-3 inhibitors . In biology, this compound is used to investigate the role of galectin-3 in various cellular processes, including cell adhesion, migration, and apoptosis . In medicine, this compound has shown potential as an anticancer agent, particularly in targeting colorectal cancer cells overexpressing galectin-3 . Additionally, this compound has been used in imaging studies to noninvasively visualize galectin-3-positive tumors using radiolabeled peptides .

Mechanism of Action

G3-C12 Tfa exerts its effects by binding to galectin-3 with high affinity . Galectin-3 is involved in various cellular processes, including cell-cell adhesion, cell-matrix interactions, and apoptosis . By binding to galectin-3, this compound can modulate these processes and inhibit tumor growth and metastasis . The molecular targets of this compound include the carbohydrate-recognition domain (CRD) of galectin-3, which is responsible for its binding affinity .

Comparison with Similar Compounds

G3-C12 Tfa is unique in its high specificity and affinity for galectin-3 compared to other galectin-binding peptides . Similar compounds include other galectin-3 inhibitors and peptides that target different members of the galectin family . For example, galectin-3/galectin-8-IN-1 is a dual inhibitor of galectin-3 and galectin-8 with Kd values of 4.12 μM and 6.04 μM, respectively . this compound’s high specificity for galectin-3 and its anticancer activity make it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula |

C76H116F3N23O25S2 |

|---|---|

Molecular Weight |

1873.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C74H115N23O23S2.C2HF3O2/c1-35(2)56(69(115)84-42(12-6-7-21-75)61(107)85-43(73(119)120)13-8-22-81-74(78)79)92-68(114)52-16-10-24-96(52)71(117)49(33-122)91-63(109)47(29-55(103)104)87-62(108)45(27-40-30-80-34-83-40)89-70(116)57(37(4)98)93-64(110)44(26-39-17-19-41(100)20-18-39)88-66(112)50-14-9-23-95(50)54(102)31-82-60(106)48(32-121)90-67(113)51-15-11-25-97(51)72(118)58(38(5)99)94-65(111)46(28-53(77)101)86-59(105)36(3)76;3-2(4,5)1(6)7/h17-20,30,34-38,42-52,56-58,98-100,121-122H,6-16,21-29,31-33,75-76H2,1-5H3,(H2,77,101)(H,80,83)(H,82,106)(H,84,115)(H,85,107)(H,86,105)(H,87,108)(H,88,112)(H,89,116)(H,90,113)(H,91,109)(H,92,114)(H,93,110)(H,94,111)(H,103,104)(H,119,120)(H4,78,79,81);(H,6,7)/t36-,37+,38+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-;/m0./s1 |

InChI Key |

OQGMMKMUSBKPMQ-QAYAABOASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CS)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(CS)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)

![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)

![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)

![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)